

An In-depth Technical Guide to 5-Bromo-1-propyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1-propyl-1H-indazole**

Cat. No.: **B580342**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-1-propyl-1H-indazole**, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information on the parent compound, 5-bromo-1H-indazole, and general methodologies for the synthesis and biological activities of N-alkylated indazoles.

IUPAC Name and Chemical Structure

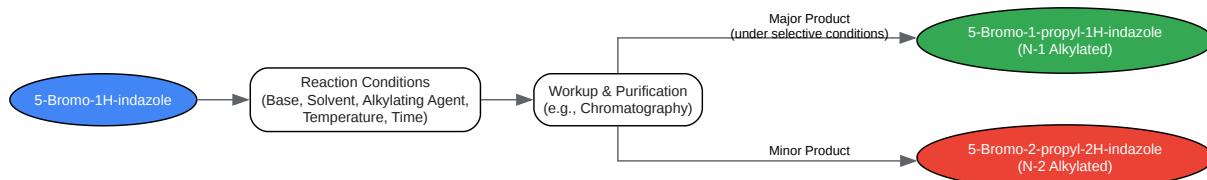
The unequivocally established IUPAC name for the compound is **5-Bromo-1-propyl-1H-indazole**.

Chemical Formula: $C_{10}H_{11}BrN_2$

Molecular Weight: 239.11 g/mol

Structure:

Caption: Chemical structure of **5-Bromo-1-propyl-1H-indazole**.


Physicochemical Properties of the Parent Compound

Quantitative data for **5-Bromo-1-propyl-1H-indazole** is not readily available. However, the properties of the parent compound, 5-bromo-1H-indazole, provide a useful reference.

Property	Value	Reference
Molecular Weight	197.03 g/mol	[1]
XLogP3	2.9	[1]
Exact Mass	195.96361 Da	[1]
Polar Surface Area	28.7 Å ²	[1]
Rotatable Bond Count	0	[1]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-1-propyl-1H-indazole** can be achieved through the N-alkylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (alkylation at N-1 vs. N-2) is a critical consideration. Several protocols have been developed to achieve selective N-1 alkylation of indazoles.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the N-alkylation of 5-bromo-1H-indazole.

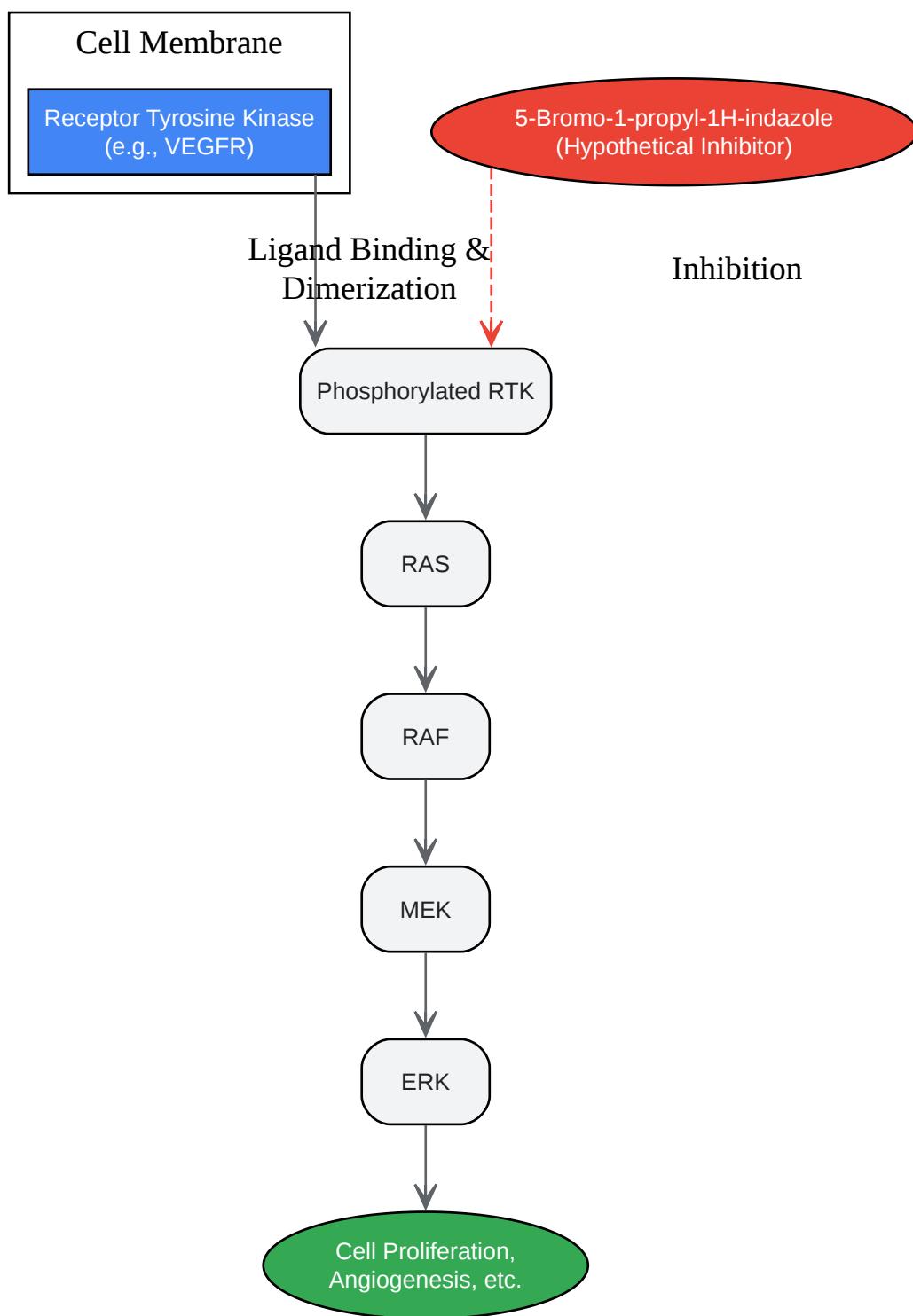
This method is known to favor the formation of the N-1 alkylated product.[\[3\]](#)

Methodology:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Alkylation: Re-cool the mixture to 0 °C and add 1-bromopropane or a similar propylating agent (1.1 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Upon completion, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure **5-Bromo-1-propyl-1H-indazole**.

This method is more straightforward but may result in a mixture of N-1 and N-2 isomers, requiring careful purification.[\[2\]](#)

Methodology:


- Preparation: Suspend 5-bromo-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1–2.0 equivalents) in anhydrous dimethylformamide (DMF).

- **Alkylation:** Add 1-bromopropane (1.1 equivalents) to the suspension.
- **Reaction:** Stir the mixture at room temperature or heat as required (e.g., overnight).
- **Workup:** Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** The organic layers are combined, dried, and concentrated. The resulting residue is then purified by column chromatography to separate the N-1 and N-2 propyl isomers.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[4][5]} They are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways.^[6]

While the specific biological targets of **5-Bromo-1-propyl-1H-indazole** have not been reported, its structural similarity to other bioactive indazoles suggests potential activity as a kinase inhibitor. For instance, pazopanib, a potent anticancer drug, is an N-2 substituted indazole derivative that inhibits multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold: ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-1-propyl-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580342#5-bromo-1-propyl-1h-indazole-iupac-name\]](https://www.benchchem.com/product/b580342#5-bromo-1-propyl-1h-indazole-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com